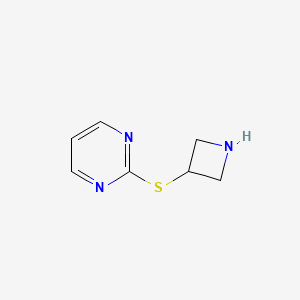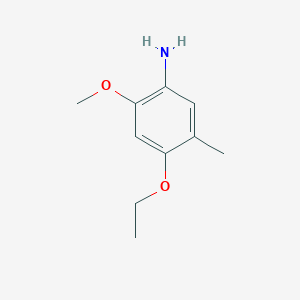![molecular formula C10H11N3O2 B13320818 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)
6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid is a heterocyclic compound that contains a pyridazine ring substituted with a pent-4-yn-2-ylamino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of a pyridazine derivative with a suitable alkyne and amine. One common method involves the following steps:
Starting Material: The synthesis begins with a pyridazine derivative, such as pyridazine-3-carboxylic acid.
Alkyne Addition: The pyridazine derivative is reacted with an alkyne, such as pent-4-yn-2-amine, under appropriate conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere, such as nitrogen or argon.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound may be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.
作用機序
The mechanism of action of 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and its derivatives share structural similarities with 6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid.
Pyridazinone Derivatives: Pyridazinone compounds, which contain a similar pyridazine ring, also exhibit comparable chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pent-4-yn-2-ylamino group and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
6-(pent-4-yn-2-ylamino)pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-7(2)11-9-6-5-8(10(14)15)12-13-9/h1,5-7H,4H2,2H3,(H,11,13)(H,14,15) |
InChIキー |
MYWCLXPRAYRSHV-UHFFFAOYSA-N |
正規SMILES |
CC(CC#C)NC1=NN=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
amine](/img/structure/B13320747.png)
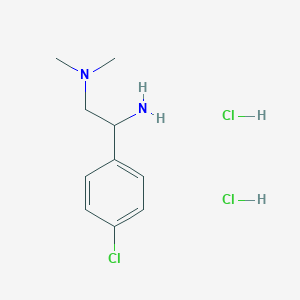
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)
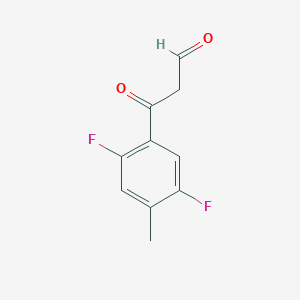
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)
![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13320778.png)

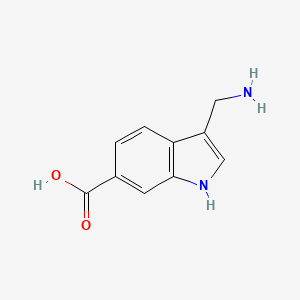
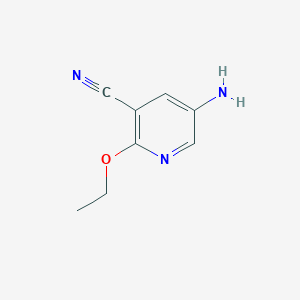
![6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13320809.png)
